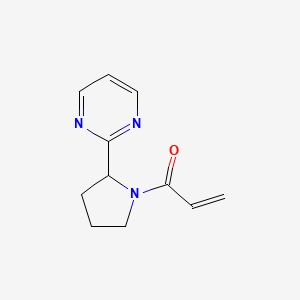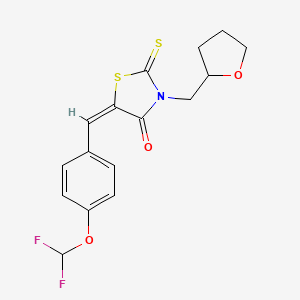
O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride: is a chemical compound with the molecular formula C2H10Cl2N2O2 and a molecular weight of 165.019 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride typically involves the reaction of ethylene glycol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Oximes
Reduction: Amines
Substitution: Substituted hydroxylamines
Scientific Research Applications
Chemistry: O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride is used as a reagent in organic synthesis, particularly in the formation of oximes and hydroxylamines .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the synthesis of various chemical intermediates and as a stabilizer in certain formulations .
Mechanism of Action
The mechanism of action of O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine groups can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
- 1,2-bis(aminooxy)ethane dihydrochloride
- Hydroxylamine, O,O’-1,2-ethanediylbis-, dihydrochloride
Uniqueness: O,O’-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride is unique due to its dual hydroxylamine groups, which provide it with distinct reactivity and versatility in various chemical reactions. This makes it particularly valuable in synthetic chemistry and research applications .
Properties
CAS No. |
104845-83-2 |
|---|---|
Molecular Formula |
C2H9ClN2O2 |
Molecular Weight |
128.56 g/mol |
IUPAC Name |
O-(2-aminooxyethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C2H8N2O2.ClH/c3-5-1-2-6-4;/h1-4H2;1H |
InChI Key |
HCBBACGKXUXHIP-UHFFFAOYSA-N |
SMILES |
C(CON)ON.Cl.Cl |
Canonical SMILES |
C(CON)ON.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[4-(2-Phenylpropan-2-yl)phenoxy]methyl}furan-2-carboxylic acid](/img/structure/B2392591.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2392594.png)



![tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate](/img/structure/B2392602.png)

![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2392607.png)
![4-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2392609.png)
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2392610.png)

![(E)-1-(2-chlorobenzyl)-2-styryl-1H-benzo[d]imidazole](/img/structure/B2392612.png)
